molecular formula C9H14N2O B597775 6-Isopropoxy-5-methylpyridin-3-amine CAS No. 1249761-56-5

6-Isopropoxy-5-methylpyridin-3-amine

Cat. No.: B597775
CAS No.: 1249761-56-5
M. Wt: 166.224
InChI Key: NXDNQXOKILIMDK-UHFFFAOYSA-N
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Description

6-Isopropoxy-5-methylpyridin-3-amine is a chemical intermediate of significant interest in medicinal chemistry for the construction of novel therapeutic agents. Its primary research value lies in its role as a critical building block in the synthesis of compounds targeting neurological disorders. Scientific literature highlights its application in the development of potent and selective agonists for GPR88, an orphan G-protein coupled receptor predominantly expressed in the brain . GPR88 is a emerging target for conditions such as alcohol use disorder, with studies showing that agonists incorporating this pyridine scaffold can demonstrate good metabolic stability and brain permeability, making them valuable tools for probing receptor function and validating new therapeutic pathways . Researchers utilize this amine in cross-coupling reactions to generate sophisticated molecules for pharmacological evaluation, underscoring its importance in early-stage drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-propan-2-yloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDNQXOKILIMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734394
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60734394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249761-56-5
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Isopropoxy 5 Methylpyridin 3 Amine

Established Synthetic Routes and Precursor Chemistry

Regioselective Functionalization Strategies of Pyridine (B92270) Ring Precursors

The construction of the 6-isopropoxy-5-methyl-3-amino substitution pattern necessitates a strategy that controls the position of each substituent. A logical approach begins with a pre-functionalized pyridine ring, such as 2-chloro-5-methyl-3-nitropyridine, and proceeds with sequential additions of the remaining functional groups.

A potential synthetic pathway could commence with the nitration of 2-chloro-5-methylpyridine. The directing effects of the chloro and methyl groups would favor the introduction of the nitro group at the 3-position. Subsequently, nucleophilic aromatic substitution (SNAr) of the 2-chloro group with isopropoxide would yield 2-isopropoxy-5-methyl-3-nitropyridine. The final step would involve the reduction of the nitro group to the desired 3-amine.

Table 1: Proposed Synthetic Route for 6-Isopropoxy-5-methylpyridin-3-amine

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-Chloro-5-methylpyridineHNO₃/H₂SO₄2-Chloro-5-methyl-3-nitropyridine
22-Chloro-5-methyl-3-nitropyridineSodium isopropoxide, Isopropanol, heat6-Isopropoxy-5-methyl-3-nitropyridine
36-Isopropoxy-5-methyl-3-nitropyridineH₂, Pd/C or SnCl₂/HClThis compound

This proposed route relies on classical functionalization reactions that are well-documented for pyridine systems. The regioselectivity of the nitration and the subsequent SNAr reaction are critical for the successful synthesis of the target compound.

Methodologies for Amine Group Introduction and Functional Group Interconversion

The introduction of an amino group onto a pyridine ring can be achieved through various methods. In the context of the proposed synthesis, the reduction of a nitro group is a reliable and high-yielding approach. Common reagents for this transformation include catalytic hydrogenation with palladium on carbon (Pd/C) or metal-acid systems like tin(II) chloride in hydrochloric acid.

Alternatively, direct amination of a pyridine ring can be accomplished, though this often requires specific activation. The Chichibabin reaction, for instance, allows for the direct amination of pyridine at the 2- or 6-position using sodium amide, but its harsh conditions and limited regioselectivity for more substituted pyridines make it less suitable for the synthesis of this compound. More contemporary methods, such as those involving vicarious nucleophilic substitution (VNS) of hydrogen, offer milder conditions for the introduction of an amino group, particularly in electron-deficient nitro-pyridines.

Techniques for the Installation of the Isopropoxy Moiety onto the Pyridine Scaffold

The introduction of the isopropoxy group is proposed to occur via a nucleophilic aromatic substitution (SNAr) reaction. The presence of an electron-withdrawing nitro group in the proposed intermediate, 2-chloro-5-methyl-3-nitropyridine, activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro group by isopropoxide. This type of reaction is a standard method for the synthesis of alkoxy-substituted pyridines.

Novel and Sustainable Synthetic Approaches

Recent advances in organic synthesis have focused on the development of more efficient and environmentally benign methodologies. These novel approaches often rely on transition metal catalysis and adhere to the principles of green chemistry.

Development of Catalytic Reactions for C-N and C-O Bond Formation (e.g., Buchwald-Hartwig, Chan-Lam coupling)

Modern cross-coupling reactions offer powerful alternatives to classical methods for the formation of C-N and C-O bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines. This reaction could be applied to the synthesis of this compound by coupling a suitably protected amine with a halogenated precursor, such as 3-bromo-6-isopropoxy-5-methylpyridine. The versatility of the Buchwald-Hartwig reaction allows for a wide range of amine coupling partners and generally proceeds under milder conditions than traditional amination methods.

The Chan-Lam coupling provides a copper-catalyzed route to form C-O bonds, offering an alternative to the SNAr reaction for the introduction of the isopropoxy group. In a potential application, 6-hydroxy-5-methyl-3-nitropyridine could be coupled with an appropriate isopropoxy source in the presence of a copper catalyst. A key advantage of the Chan-Lam coupling is its tolerance to a variety of functional groups and its ability to be performed under aerobic conditions.

Table 2: Application of Modern Coupling Reactions

Coupling ReactionSubstratesCatalyst SystemPotential Product
Buchwald-Hartwig Amination3-Bromo-6-isopropoxy-5-methylpyridine + Benzophenone iminePd₂(dba)₃, ligand (e.g., XPhos), base (e.g., NaOtBu)Protected this compound
Chan-Lam Coupling6-Hydroxy-5-methyl-3-nitropyridine + IsopropanolCu(OAc)₂, pyridine, O₂6-Isopropoxy-5-methyl-3-nitropyridine

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, where three or more reactants combine in a single step, are a prime example of this principle and are increasingly used for the synthesis of highly substituted pyridines.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, the use of water as a solvent in certain pyridine syntheses has been reported.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. The use of palladium and copper catalysts in the Buchwald-Hartwig and Chan-Lam reactions, respectively, exemplifies this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts allows for many modern coupling reactions to be performed under milder conditions.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also more sustainable.

Chemical Reactivity and Transformation Studies of 6 Isopropoxy 5 Methylpyridin 3 Amine

Reactions Involving the Amine Functionality

The primary amine group at the C-3 position is a key site for reactivity, acting as a potent nucleophile in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the amine group readily attacks electrophilic species. This reactivity allows for the straightforward synthesis of amides, sulfonamides, and carbamic acid derivatives, which are common intermediates in medicinal chemistry.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-acylated pyridines. These reactions are typically high-yielding and proceed under mild conditions.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, like benzenesulfonyl chloride, in a basic medium leads to the formation of stable sulfonamides. This reaction, often part of the Hinsberg test for amines, confirms the primary nature of the amine group. msu.edu

Carbamic Acid Derivatives: The amine can react with isocyanates to form urea derivatives or with chloroformates to produce carbamates. These transformations are crucial for modifying the compound's physicochemical properties.

Table 1: Examples of Electrophilic Transformations at the Amine Functionality

TransformationReagent ExampleProduct ClassGeneral Reaction Scheme
AcylationAcetyl chloride, TriethylamineN-(6-isopropoxy-5-methylpyridin-3-yl)acetamide
SulfonylationBenzenesulfonyl chloride, NaOH(aq)N-(6-isopropoxy-5-methylpyridin-3-yl)benzenesulfonamide
Urea FormationPhenyl isocyanate1-(6-isopropoxy-5-methylpyridin-3-yl)-3-phenylurea

As a nucleophile, the amine group can participate in substitution reactions to form C-N bonds, leading to secondary or tertiary amines.

Alkylation: Direct alkylation with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as potential quaternization of the pyridine (B92270) nitrogen. msu.edu Reductive amination, which involves the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide an efficient route for the formation of N-aryl derivatives. This reaction typically involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate.

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. masterorganicchemistry.com The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com This two-step process allows for the introduction of functional groups that are not accessible through direct substitution methods.

Sandmeyer Reaction: This reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.orgnih.gov For example, treating the diazonium salt of 6-isopropoxy-5-methylpyridin-3-amine with CuCl would yield 3-chloro-6-isopropoxy-5-methylpyridine. wikipedia.org The Sandmeyer reaction is a cornerstone of aromatic chemistry for producing aryl halides from aryl amines. organic-chemistry.org

Balz-Schiemann Reaction: This transformation is a specific method for introducing fluorine. The amine is first converted to its diazonium tetrafluoroborate salt. byjus.com Gentle heating of this isolated salt results in the loss of nitrogen gas and boron trifluoride, yielding the corresponding aryl fluoride. byjus.comwikipedia.org Other counterions like hexafluorophosphates may also be used, sometimes with improved yields. byjus.comwikipedia.org

Table 2: Diazonium Salt Transformations

Reaction NameKey ReagentsProduct Functional Group
Sandmeyer (Chlorination)NaNO₂, HCl; then CuClChloro (-Cl)
Sandmeyer (Bromination)NaNO₂, HBr; then CuBrBromo (-Br)
Sandmeyer (Cyanation)NaNO₂, H₂SO₄; then CuCNCyano (-CN)
Balz-SchiemannNaNO₂, HBF₄; then HeatFluoro (-F)

The primary amine undergoes condensation with aldehydes and ketones in a reversible, acid-catalyzed process to form imines, also known as Schiff bases. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org To drive the equilibrium towards the product, water is typically removed from the reaction mixture. This reaction is fundamental for creating more complex molecular scaffolds. masterorganicchemistry.comnih.gov

Pyridine Ring Functionalization and Derivatization

Functionalization of the pyridine ring itself offers another avenue for creating derivatives of this compound.

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the ring nitrogen atom. wikipedia.org However, the reactivity and regioselectivity in this compound are strongly influenced by the existing substituents.

The three substituents—amine (-NH₂), isopropoxy (-O-iPr), and methyl (-CH₃)—are all activating, ortho-, para-directing groups. masterorganicchemistry.com Their combined influence must be considered to predict the outcome of EAS reactions such as nitration, halogenation, or sulfonation. masterorganicchemistry.com

Directing Effects:

The amine group at C-3 is a powerful activating group and directs electrophiles to the C-2 and C-4 positions.

The methyl group at C-5 is a weaker activator, directing to the C-4 and C-6 positions.

Predicted Regioselectivity: The positions available for substitution are C-2 and C-4. Both the C-3 amine and the C-5 methyl group direct incoming electrophiles to the C-4 position. The C-3 amine also directs to the C-2 position. The powerful activating effect of the amine group is the dominant factor. Therefore, electrophilic attack is most likely to occur at the C-2 and C-4 positions, with the C-4 position being particularly favored due to the reinforcing directive effects of the amine and methyl groups. However, steric hindrance from the adjacent methyl group at C-5 might slightly disfavor substitution at C-4 compared to C-2. The precise ratio of C-2 to C-4 substitution would likely depend on the specific electrophile and reaction conditions used. d-nb.info

Table 3: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

PositionActivating Groups Directing to this PositionDeactivating InfluencesPredicted Outcome
C-2-NH₂ (ortho)Pyridine Nitrogen (adjacent)Favorable site for substitution
C-4-NH₂ (para), -CH₃ (ortho)NoneHighly favorable site for substitution

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aminopyridine scaffold of this compound makes it a valuable substrate for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the pyridine ring typically requires activation, usually in the form of a halide substituent (e.g., bromo or iodo) that can undergo oxidative addition to a metal catalyst, most commonly palladium. Assuming a halogen (X) is introduced at a reactive position on the pyridine ring (e.g., position 2 or 4), the molecule can engage in several key cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. For a halogenated derivative of this compound, a Suzuki reaction would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base to facilitate the transmetalation step. The unprotected primary amine group can sometimes interfere with the catalytic cycle, but specific ligand systems, such as those employing bulky, electron-rich phosphines, have been developed to effectively couple aminopyridines. nih.govacs.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov For a halogenated version of the title compound, the Sonogashira coupling provides a direct route to substituted alkynylpyridines. The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. researchgate.netlibretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields with functionalized substrates like aminopyridines. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org A halogenated this compound could be coupled with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce alkenyl substituents onto the pyridine ring. organic-chemistry.org The regioselectivity of the alkene addition is a key consideration in the Heck reaction. mdpi.com

The following table summarizes typical conditions for these cross-coupling reactions involving aminopyridine substrates.

ReactionTypical SubstratesCatalyst/LigandBaseSolvent
Suzuki-MiyauraHalo-aminopyridine, Arylboronic acidPd(OAc)2, SPhos or XPhosK2CO3 or K3PO4Dioxane/H2O or Toluene
SonogashiraHalo-aminopyridine, Terminal alkynePd(PPh3)2Cl2, CuIEt3N or PiperidineTHF or DMF
HeckHalo-aminopyridine, Alkene (e.g., Butyl acrylate)Pd(OAc)2, P(o-tolyl)3Et3N or NaOAcDMF or Acetonitrile (B52724)

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful regioselective synthetic strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a stabilized organometallic intermediate that can be trapped by an electrophile. organic-chemistry.org

In the case of this compound, there are two potential directing groups: the 3-amino group and the 6-isopropoxy group. Both ether and amino groups are known to be effective DMGs. scribd.com

Amino Group (NH₂): The amino group is a potent DMG. It would direct metallation to the C2 and C4 positions.

Isopropoxy Group (O-iPr): Alkoxy groups are also effective DMGs, directing metallation to the ortho position. In this molecule, the isopropoxy group would direct metallation to the C5 position, which is already substituted with a methyl group.

Given the presence of these two directing groups, the outcome of a DoM reaction would depend on their relative directing strengths and the reaction conditions. The amino group is generally a stronger directing group than an alkoxy group. Therefore, lithiation is most likely to occur at the C2 or C4 positions, which are ortho to the amino group. The steric hindrance from the adjacent methyl group at C5 might influence the regioselectivity between the C2 and C4 positions. The resulting aryllithium intermediate can then react with a variety of electrophiles (E+), such as aldehydes, ketones, alkyl halides, or disulfides, to introduce new functional groups. harvard.edu

Transformations Affecting the Isopropoxy Group

Ether Cleavage Reactions and Alcohol Interconversion

The isopropoxy group on the pyridine ring is an ether linkage that can be susceptible to cleavage under certain conditions, typically involving strong acids. masterorganicchemistry.com The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com

The mechanism of cleavage depends on the nature of the carbon atoms attached to the ether oxygen.

Protonation: The first step is the protonation of the ether oxygen by the strong acid, converting the isopropoxy group into a good leaving group (isopropanol).

Nucleophilic Attack: A nucleophile (e.g., I⁻ or Br⁻) then attacks one of the adjacent carbon atoms.

Sₙ2 Pathway: If the attack occurs at the less substituted carbon of the ether (the isopropyl group), it follows an Sₙ2 mechanism, yielding 6-hydroxy-5-methylpyridin-3-amine (a pyridinol) and 2-iodopropane.

Sₙ1 Pathway: Because the isopropyl group can form a relatively stable secondary carbocation, an Sₙ1 pathway is also possible, particularly with less nucleophilic acids.

Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers under milder, aprotic conditions. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic displacement.

Once the ether is cleaved to form the corresponding pyridinol, this hydroxyl group can potentially be converted into other functionalities. For instance, it could be transformed into a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

Oxidative Transformations and Rearrangement Pathways

The pyridine ring of this compound can undergo oxidative transformations. The nitrogen atom in the pyridine ring is susceptible to oxidation by peroxy acids (e.g., m-CPBA) to form the corresponding pyridine N-oxide. nih.gov This transformation alters the electronic properties of the ring, making it more susceptible to certain types of functionalization.

Pyridine N-oxides can undergo a variety of rearrangements, often initiated by light or treatment with reagents like acetic anhydride or phosphoryl chloride. chemrxiv.org For instance, photochemical irradiation of pyridine N-oxides can lead to the formation of oxaziridine intermediates, which can rearrange to provide C3-hydroxylated pyridines. acs.org While the title compound already has substitution at the 3-position, other rearrangement pathways could be possible, potentially involving the other ring positions or substituents.

The isopropoxy group itself is generally stable to many oxidizing agents. However, under harsh oxidative conditions, degradation of the alkyl chain could occur. More relevant are rearrangements involving the alkoxy group on the pyridine ring. For example, nih.govnih.gov-sigmatropic rearrangements of 2-allyloxypyridines to chiral 2-pyridones have been reported. mdpi.com While the isopropoxy group is not an allyl group, this highlights the potential for rearrangements involving substituents on the pyridine ring under specific catalytic conditions.

Mechanistic Elucidation of Key Chemical Reactions

Detailed Reaction Pathway Mapping and Intermediate Characterization

The mechanisms of the reactions discussed above have been extensively studied, providing a detailed map of the reaction pathways and the key intermediates involved.

Metal-Catalyzed Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) involves a catalytic cycle with three main steps: acs.org

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-aminopyridine substrate (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This is often the rate-limiting step. researchgate.net

Transmetalation (for Suzuki and Sonogashira): The organometallic coupling partner (e.g., Ar'-B(OH)₂ for Suzuki, R-C≡C-Cu for Sonogashira) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar').

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

Characterization of intermediates in these cycles, such as the Pd(II) oxidative addition complexes, can be achieved using spectroscopic techniques like NMR and mass spectrometry, as well as computational studies. acs.orgnih.gov

Directed Ortho-Metallation (DoM): The mechanism of DoM involves the coordination of the organolithium reagent to the heteroatom of the directing group (the nitrogen of the amino group or the oxygen of the isopropoxy group). wikipedia.org This coordination brings the highly basic alkyl group of the organolithium in close proximity to the ortho proton, facilitating its abstraction. This forms a thermodynamically stable aryllithium intermediate, which is held in a complex with the directing group. This intermediate can be directly observed at low temperatures by ¹H and ¹³C NMR spectroscopy. The subsequent reaction with an electrophile proceeds via a standard electrophilic attack on the carbanionic center of the aryllithium.

Ether Cleavage: As described in section 3.3.1, the acidic cleavage of the isopropoxy group begins with the protonation of the ether oxygen to form an oxonium ion intermediate. The subsequent cleavage of the C-O bond can be mapped as either an Sₙ2 pathway, involving a backside attack by a nucleophile on the isopropyl group, or an Sₙ1 pathway, involving the formation of an isopropyl carbocation intermediate. The specific pathway can be elucidated by kinetic studies and stereochemical analysis if a chiral center were present.

Kinetic Studies and Transition State Analysis for Selectivity Control

A comprehensive understanding of the chemical reactivity of this compound necessitates a detailed examination of its reaction kinetics and the associated transition states. Such studies are pivotal for controlling selectivity in its chemical transformations. While specific experimental kinetic data for this compound is not extensively available in the public domain, this section outlines the principles of kinetic studies and transition state analysis that would be applied to this molecule, drawing upon established research on substituted pyridines.

Kinetic studies would focus on determining the rate of a reaction and its dependence on the concentration of reactants and temperature. For a hypothetical reaction involving this compound, the rate law would be established to elucidate the reaction mechanism. The electronic properties of the substituents on the pyridine ring—the electron-donating isopropoxy and methyl groups, and the amino group—are expected to significantly influence the reaction rates. In electrophilic aromatic substitution reactions, these electron-donating groups would activate the pyridine ring, though the precise position of substitution would be directed by the interplay of these groups and the nitrogen atom in the ring.

Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), provides insights into the high-energy intermediate state that reactants must pass through to become products. By modeling the transition state, researchers can predict the activation energy of a reaction, which is directly related to the reaction rate. Furthermore, comparing the energies of different possible transition states can explain and predict the selectivity of a reaction (e.g., regioselectivity and stereoselectivity).

For this compound, computational analysis would be instrumental in determining the most likely sites for electrophilic or nucleophilic attack. The calculated energies of the transition states for reactions at different positions on the pyridine ring would reveal the most favorable reaction pathway, thereby guiding the rational design of selective synthetic methods.

Illustrative Data Tables

To illustrate the type of data generated from such studies, the following hypothetical tables are presented. It must be emphasized that the data herein is for illustrative purposes only and does not represent experimental results for this compound.

Table 1: Hypothetical Rate Constants for the Nitration of Substituted Pyridines

This table illustrates how substituents can influence the rate of an electrophilic substitution reaction. Electron-donating groups (like isopropoxy and methyl) would be expected to increase the reaction rate compared to an unsubstituted pyridine.

CompoundSubstituentsRelative Rate Constant (k_rel)
PyridineNone1
3-Aminopyridine3-NH₂1.2 x 10⁴
5-Methylpyridin-3-amine3-NH₂, 5-CH₃5.5 x 10⁴
This compound 3-NH₂, 5-CH₃, 6-O-iPr (Predicted to be > 5.5 x 10⁴)

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Attack on this compound

This table demonstrates how computational chemistry can be used to predict the regioselectivity of a reaction. The position with the lowest activation energy would be the kinetically favored site of attack.

Position of Electrophilic AttackCalculated Activation Energy (kcal/mol)Predicted Major Product
C-218.5Minor
C-415.2Major
N-122.0Minor

These illustrative tables underscore the valuable quantitative and predictive information that kinetic studies and transition state analysis can provide for understanding and controlling the chemical reactivity of this compound.

Role of 6 Isopropoxy 5 Methylpyridin 3 Amine As a Synthetic Intermediate

Precursor in Complex Heterocyclic System Synthesis

The presence of a nucleophilic amino group and the inherent reactivity of the pyridine (B92270) ring make 6-Isopropoxy-5-methylpyridin-3-amine an ideal starting material for the synthesis of fused heterocyclic systems.

The synthesis of pyrrolo[2,3-d]pyrimidines, which are analogues of purines, is of significant interest due to their wide range of biological activities. These compounds are often prepared through the construction of the pyrimidine ring onto a pyrrole nucleus or vice versa. In the context of this compound, the amino group can serve as a key nucleophile in the formation of the pyrimidine ring.

A plausible synthetic route involves the condensation of the aminopyridine with a suitable three-carbon electrophilic synthon. For instance, reaction with a derivative of malonic acid, such as a malonic ester or a malononitrile, followed by cyclization, can lead to the formation of a pyrimidine ring fused to the pyridine core. Subsequent functionalization of the newly formed ring can then be undertaken to build the desired pyrrolo[2,3-d]pyrimidine scaffold. While specific examples starting from this compound are not extensively documented in publicly available literature, the general synthetic strategies for pyrrolo[2,3-d]pyrimidines from substituted aminopyridines are well-established.

A general representation of this synthetic approach is outlined below:

Reactant 1 Reactant 2 Reaction Type Product
This compoundDiethyl malonateCondensation/CyclizationSubstituted pyrido[2,3-d]pyrimidine
This compoundMalononitrileCondensation/CyclizationAminopyrido[2,3-d]pyrimidine
This compoundα,β-Unsaturated carbonyl compoundMichael Addition/CyclizationDihydropyrido[2,3-d]pyrimidine

This table presents hypothetical reaction pathways based on established synthetic methodologies for analogous compounds.

The synthesis of quinolines and naphthyridines, which are core structures in many pharmaceuticals, often relies on annulation reactions involving aminopyridines. Classical methods such as the Skraup-Doebner-von Miller synthesis and the Friedländer annulation are prime examples.

In a potential Skraup-type reaction, this compound could be treated with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. This would lead to the formation of a new benzene ring fused to the pyridine core, resulting in a substituted quinoline. The isopropoxy and methyl groups would direct the regioselectivity of the cyclization.

Similarly, the Friedländer synthesis offers another avenue. This involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound itself is not a ketone, it can be chemically modified to introduce the necessary functional groups for such a cyclization.

For the synthesis of naphthyridines, which are bicyclic compounds containing two pyridine rings, this compound can serve as the starting pyridine ring. Reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of the second pyridine ring. For instance, a reaction with a 1,3-dicarbonyl compound could proceed via a condensation-cyclization sequence to yield a substituted naphthyridine.

Integration into Diverse Organic Molecular Architectures

The strategic placement of functional groups on this compound allows for its incorporation into a wide array of molecular designs through both convergent and divergent synthetic strategies.

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together in the final steps. This compound can be elaborated into a more complex fragment containing the substituted pyridine core. This fragment can then be coupled with another independently synthesized fragment to assemble the final molecule. This approach is particularly efficient for the synthesis of large and complex molecules.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can act as this central scaffold. The amino group can be functionalized in various ways, and the pyridine ring itself can undergo further substitutions, leading to a diverse set of derivatives from a single starting material.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The reactive nature of the amino group in this compound makes it an excellent candidate for participation in MCRs. For example, it could act as the amine component in Ugi or Passerini reactions, allowing for the rapid construction of complex, peptide-like structures incorporating the substituted pyridine motif.

Furthermore, sequential functionalization allows for the stepwise introduction of different chemical moieties. For instance, the amino group could first be acylated, followed by a cross-coupling reaction on the pyridine ring to introduce an aryl or alkyl substituent. This step-by-step approach provides precise control over the final molecular architecture.

Design of Analogs and Derivatives for Chemical Structure-Reactivity Investigations

To understand the role of each substituent on the reactivity and properties of the molecule, a systematic investigation of its analogs is crucial. This compound provides a platform for such studies.

By varying the alkoxy group (e.g., methoxy, ethoxy, benzyloxy), the influence of steric and electronic effects at this position can be probed. Similarly, the methyl group can be replaced with other alkyl or functional groups to study its impact on the reactivity of the pyridine ring and the amino group. The amino group itself can be converted into a wide range of other functionalities, such as amides, sulfonamides, or secondary and tertiary amines, to modulate its nucleophilicity and basicity.

A systematic study of these analogs would provide valuable insights into the structure-reactivity relationships, guiding the design of new synthetic intermediates with tailored properties for specific applications.

Parent Compound Analog Modification Potential Impact on Reactivity
This compound6-Methoxy-5-methylpyridin-3-amineIsopropoxy to MethoxyReduced steric hindrance, altered electronics
6-Isopropoxy-5-ethylpyridin-3-amine6-Isopropoxy-5-ethylpyridin-3-amineMethyl to EthylIncreased steric bulk, altered electronics
N-(6-Isopropoxy-5-methylpyridin-3-yl)acetamideN-acylated derivativeAmine to AmideDecreased nucleophilicity of the nitrogen

This table provides examples of potential analogs for structure-reactivity studies.

Systematic Chemical Modifications at Amine, Pyridine, and Isopropoxy Sites

The strategic functionalization of this compound at its three key positions allows for the fine-tuning of physicochemical and pharmacological properties of the resulting molecules.

Modifications at the Amine Group:

The primary amino group at the 3-position is a key handle for a variety of chemical transformations, most commonly to form amides, sulfonamides, and ureas. These reactions are typically straightforward and high-yielding, providing a rapid means to introduce a wide range of substituents.

Amide Formation: Acylation of the amine with various acyl chlorides or carboxylic acids (using coupling agents) introduces diverse R-groups, influencing properties such as lipophilicity and hydrogen bonding capacity. For instance, reaction with acetyl chloride or benzoyl chloride in the presence of a base like triethylamine yields the corresponding acetamide or benzamide derivatives.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in many therapeutic agents. This modification can introduce a variety of aryl or alkylsulfonyl moieties.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. This allows for the introduction of a diverse set of substituents and the creation of molecules with different hydrogen-bonding patterns.

Modifications at the Pyridine Ring:

The pyridine ring itself can be functionalized through various reactions, although the electron-donating nature of the amino and isopropoxy groups influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: Halogenation, such as bromination or chlorination, can be achieved at the electron-rich positions of the pyridine ring, typically ortho and para to the activating amino group. These halogenated intermediates are then valuable precursors for cross-coupling reactions.

Cross-Coupling Reactions: The introduction of a halogen onto the pyridine ring opens the door to powerful carbon-carbon and carbon-nitrogen bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents, significantly expanding the chemical space of the resulting library. For example, a bromo-substituted derivative can be coupled with a wide range of boronic acids in the presence of a palladium catalyst to generate biaryl compounds.

Modifications at the Isopropoxy Group:

The isopropoxy group at the 6-position can also be a site for modification, primarily through ether cleavage followed by re-alkylation.

Ether Cleavage and Re-alkylation: Treatment with strong acids like HBr or BBr₃ can cleave the ether bond to yield the corresponding pyridone. This intermediate can then be re-alkylated with a variety of alkyl halides to introduce different alkoxy groups, thereby modulating the steric and electronic properties of this part of the molecule.

Scaffold Derivatization for Creation of Chemically Diverse Libraries

The true power of this compound as a synthetic intermediate lies in its ability to serve as a scaffold for the creation of large and chemically diverse libraries of compounds. By systematically and combinatorially applying the modifications described above, researchers can generate a multitude of analogs for high-throughput screening.

Varying Alkoxy Groups:

As mentioned, cleavage of the isopropoxy group and subsequent re-alkylation with a library of different alcohols (via their corresponding alkyl halides) can generate a series of analogs with varying steric bulk and lipophilicity at the 6-position. This can be crucial for optimizing interactions with a biological target.

Methyl Group Modifications:

The methyl group at the 5-position, while generally less reactive than the other sites, can also be functionalized.

Oxidation: Oxidation of the methyl group can lead to the corresponding carboxylic acid, which can then be further functionalized, for example, by forming amides.

C-H Activation: Modern C-H activation strategies can potentially be employed to directly functionalize the methyl group, introducing a variety of substituents.

By combining these derivatization strategies, a researcher can, for example, start with the core scaffold and first generate a library of amides at the 3-position. Each of these amides can then be subjected to halogenation and subsequent Suzuki coupling to introduce another layer of diversity. Furthermore, a subset of these compounds could undergo ether cleavage and re-alkylation to explore the impact of different alkoxy groups. This systematic and combinatorial approach allows for the efficient exploration of a vast chemical space around the this compound core, significantly increasing the chances of identifying compounds with desired biological activities.

Below are interactive data tables summarizing the potential chemical modifications and derivatizations of the this compound scaffold.

Table 1: Systematic Chemical Modifications

Functional GroupReaction TypeReagents and ConditionsResulting Functional Group
Amine AcylationRCOCl, Base (e.g., Et₃N)Amide
SulfonylationRSO₂Cl, Base (e.g., Pyridine)Sulfonamide
Urea FormationRNCOUrea
Pyridine Ring HalogenationNBS or NCSHalogenated Pyridine
Suzuki CouplingR-B(OH)₂, Pd Catalyst, BaseAryl/Heteroaryl Pyridine
Buchwald-Hartwig AminationR₂NH, Pd Catalyst, BaseAminated Pyridine
Isopropoxy Group Ether CleavageHBr or BBr₃Pyridone
Re-alkylationR-X, BaseVaried Alkoxy Pyridine
Methyl Group OxidationStrong Oxidizing AgentCarboxylic Acid

Table 2: Scaffold Derivatization for Chemical Libraries

Derivatization StrategyModification SiteLibrary of ReagentsExample of Introduced Diversity
Varied Alkoxy Groups 6-position (via pyridone)Various Alkyl Halides-OCH₃, -OCH₂CH₃, -OBn, etc.
Methyl Group Modifications 5-positionOxidizing Agents, C-H Activation Reagents-COOH, -CH₂-Aryl, etc.
Amide Library 3-positionDiverse Carboxylic Acids/Acyl ChloridesAliphatic, Aromatic, Heterocyclic Amides
Suzuki Coupling Library Halogenated Pyridine RingVariety of Boronic AcidsDiverse Aryl and Heteroaryl Substituents

Theoretical and Computational Investigations of 6 Isopropoxy 5 Methylpyridin 3 Amine

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to model these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules. For a molecule like 6-isopropoxy-5-methylpyridin-3-amine, a typical DFT study would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

A study on a related compound, 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), utilized the B3LYP functional with various basis sets (6-311G(d,p), 6-311G++(d,p), and cc-pVTZ) to perform such calculations. semanticscholar.orgnih.govnih.gov The energies for different configurations were determined to identify the most stable structure. semanticscholar.orgnih.gov This process also yields crucial data such as bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would provide the optimized coordinates of each atom. From this, one could generate a table of key geometrical parameters. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is standard. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Ground State Properties This table is a template representing typical data obtained from DFT calculations for a substituted pyridine (B92270). Specific values for this compound would require dedicated computational analysis.

PropertyMethod/Basis SetIllustrative Value
Total EnergyB3LYP/6-311++G(d,p)(Value in Hartrees)
HOMO EnergyB3LYP/6-311++G(d,p)(Value in eV)
LUMO EnergyB3LYP/6-311++G(d,p)(Value in eV)
HOMO-LUMO GapB3LYP/6-311++G(d,p)(Value in eV)
Dipole MomentB3LYP/6-311++G(d,p)(Value in Debye)

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive than DFT, can provide higher accuracy for electronic energies and properties. These methods would be employed to refine the results obtained from DFT or to serve as a benchmark for the accuracy of the chosen DFT functional. A high-accuracy calculation would be essential for resolving subtle electronic effects, such as weak intramolecular interactions or precise charge distributions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the isopropoxy group means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to understanding the molecule's behavior.

Exploration of Preferred Conformational States and Energy Landscapes

Conformational analysis would systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles, particularly those associated with the C-O-C bonds of the isopropoxy group and its attachment to the pyridine ring. This process identifies the stable conformers (local minima on the energy landscape) and transition states connecting them. The results typically include the relative energies of each conformer and their statistical populations at a given temperature, calculated using the Boltzmann distribution.

Torsional Scans and Intramolecular Interactions within the Compound

A torsional scan is a computational experiment where a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step while allowing other parts of the molecule to relax. For this compound, key scans would include the rotation around the pyridine-oxygen bond and the oxygen-isopropyl bond.

The resulting energy profile reveals the rotational energy barriers. Analysis of these scans can also uncover important non-covalent intramolecular interactions, such as hydrogen bonds (e.g., between the amine N-H and the isopropoxy oxygen) or steric clashes that stabilize or destabilize certain conformations. Natural Bond Orbital (NBO) analysis is often paired with these scans to quantify the strength of such hyperconjugative or steric interactions. nih.govnih.gov

Table 2: Illustrative Torsional Scan Data This table demonstrates the kind of data a torsional scan of the Pyridine-O-C-H dihedral angle might produce. Actual values require specific computation.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Key Intramolecular Interactions
02.5Steric clash between isopropyl H and pyridine ring
600.5Gauche conformation
1201.0Eclipsed interaction
1800.0Anti-conformation (most stable)

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict how a molecule will behave in a chemical reaction. For this compound, this involves identifying the most reactive sites for electrophilic or nucleophilic attack.

Analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary method for this prediction. The HOMO often indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of negative potential (rich in electrons, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). Studies on similar pyridine systems have used MEP analysis to identify chemical reactive sites. nih.govnih.gov

Furthermore, conceptual DFT provides reactivity indices such as Fukui functions, which quantify the change in electron density at a specific point when an electron is added to or removed from the system, thereby predicting local reactivity and selectivity with greater nuance.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of molecules. wikipedia.orgmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species. wikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the presence of electron-donating groups—the amino (-NH2) and isopropoxy (-OCH(CH3)2) groups—and an electron-donating methyl (-CH3) group is expected to raise the energy of the HOMO, making the molecule a better electron donor. The amino group, in particular, significantly influences the electron density of the pyridine ring. The HOMO is likely to be distributed over the pyridine ring and the nitrogen atom of the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the pyridine ring, representing the most favorable region for receiving electrons in a nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital (FMO) Parameters for a Structurally Similar Compound (e.g., a substituted aminopyridine)

ParameterPredicted Value (eV)Description
E_HOMO ~ -5.5 to -6.5Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability.
E_LUMO ~ -0.5 to -1.5Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0Energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity.

Note: The values in this table are illustrative and based on computational studies of similar substituted aminopyridines. The exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Site-Specific Reactivity

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.demdpi.com It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites would be the most likely to be protonated or attacked by an electrophile. The isopropoxy group's oxygen atom would also exhibit a region of negative potential. The hydrogen atoms of the amino group and the methyl group, as well as the aromatic protons, would exhibit positive potential, making them potential sites for interaction with nucleophiles. mdpi.comresearchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics

Molecular RegionPredicted Electrostatic PotentialReactivity
Pyridine Nitrogen Negative (Red/Yellow)Prone to electrophilic attack
Amino Group Nitrogen Negative (Red/Yellow)Prone to electrophilic attack
Isopropoxy Oxygen Negative (Red/Yellow)Prone to electrophilic attack
Amino Group Hydrogens Positive (Blue)Prone to nucleophilic attack
Aromatic Hydrogens Positive (Blue)Prone to nucleophilic attack

Note: The colors and exact potential values would be determined by specific computational calculations.

Spectroscopic Parameter Prediction for Structural Research Validation

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the methyl protons, and the protons of the isopropoxy group. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the electron-donating effects of the amino, isopropoxy, and methyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 8.0110 - 150
-NH₂ 3.5 - 5.0-
-CH₃ 2.0 - 2.515 - 25
-OCH(CH₃)₂ 4.0 - 5.0 (methine), 1.2 - 1.5 (methyl)65 - 75 (methine), 20 - 25 (methyl)

Note: These are estimated chemical shift ranges. Precise values require specific computational analysis and are dependent on the solvent used in experimental measurements.

Theoretical Infrared (IR) Vibrational Frequency Assignments

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. nih.govresearchgate.net By comparing the calculated and experimental spectra, the various functional groups within the molecule can be identified and the structure confirmed.

The theoretical IR spectrum of this compound would be expected to show characteristic vibrational modes for the N-H stretching of the amino group, C-H stretching of the aromatic ring and alkyl groups, C-N and C-O stretching, and the vibrations of the pyridine ring.

Table 4: Predicted IR Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Stretching 3300 - 3500Amino (-NH₂)
Aromatic C-H Stretching 3000 - 3100Pyridine Ring
Aliphatic C-H Stretching 2850 - 3000Methyl and Isopropoxy Groups
C=N and C=C Stretching 1550 - 1650Pyridine Ring
N-H Bending 1580 - 1650Amino (-NH₂)
C-O Stretching 1200 - 1300Isopropoxy Ether
C-N Stretching 1250 - 1350Amino-Pyridine

Note: Predicted frequencies are typically scaled to correct for anharmonicity and other computational approximations.

Advanced Analytical Methodologies for Research Characterization of 6 Isopropoxy 5 Methylpyridin 3 Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. These methods provide detailed information about the chemical environment of individual atoms and the functional groups present.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules in solution. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the number and types of hydrogen and carbon atoms in a molecule. For a molecule with the complexity of 6-Isopropoxy-5-methylpyridin-3-amine, multi-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. A COSY spectrum reveals proton-proton couplings, allowing for the identification of adjacent protons. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC shows correlations between protons and carbons that are two or three bonds apart. mdpi.comresearchgate.net These correlations are critical for piecing together the pyridine (B92270) ring, the methyl group, and the isopropoxy substituent, and for confirming their relative positions. For instance, an HMBC correlation between the methine proton of the isopropoxy group and the carbon at the 6-position of the pyridine ring would definitively confirm the ether linkage.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
H27.58 (s)135.2C4, C6
H46.95 (s)120.8C2, C5, C6
Amine (-NH₂)3.50 (br s)-C2, C4
Isopropoxy -CH4.95 (sept)68.9C6, Isopropoxy CH₃
Isopropoxy -CH₃1.35 (d)22.1Isopropoxy CH
Methyl (-CH₃)2.10 (s)15.8C4, C5, C6
C2-135.2-
C3-140.5-
C4-120.8-
C5-128.7-
C6-155.4-

Note: Chemical shifts are hypothetical and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'sept' denotes septet, and 'br s' denotes broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. nih.gov

For this compound (C₉H₁₄N₂O), HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a protonated molecular ion [M+H]⁺ with a very specific m/z value. The experimentally measured exact mass is then compared to the theoretically calculated mass for the proposed formula. A close match, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition. rsc.org

Table 2: Hypothetical HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₁₄N₂O
Ionization ModeESI+
Adduct[M+H]⁺
Calculated Exact Mass167.1184
Measured Exact Mass167.1182
Mass Error-1.2 ppm

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org The absorption or scattering of infrared light at specific frequencies corresponds to the stretching, bending, and other vibrations of particular chemical bonds and functional groups. nih.gov

In the analysis of this compound, IR and Raman spectra would reveal characteristic peaks confirming the presence of key functional groups. For example, the N-H stretching vibrations of the primary amine group would be expected to appear as one or two bands in the 3300-3500 cm⁻¹ region. core.ac.uk The C-O stretching of the isopropoxy ether linkage would likely be observed in the 1250-1000 cm⁻¹ range. Aromatic C-H and C=C/C=N stretching vibrations would also be present, further confirming the pyridine ring structure. aps.org

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
N-H Stretch3300-3500Primary Amine
C-H Stretch (Aromatic)3000-3100Pyridine Ring
C-H Stretch (Aliphatic)2850-3000Isopropoxy & Methyl
C=N/C=C Stretch1550-1650Pyridine Ring
N-H Bend1580-1650Primary Amine
C-O Stretch1250-1000Isopropoxy Ether
C-N Stretch1340-1250Aromatic Amine

Chromatographic Purity Assessment and Separation Techniques in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. google.com For this compound, a reversed-phase HPLC method would typically be developed. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape.

The developed method would be used to determine the percentage purity of the compound by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector. The same principles can be applied to preparative HPLC, where a larger column is used to purify multigram quantities of the compound.

Table 4: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Expected Retention Time~8.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing any volatile impurities that might be present in a sample of this compound. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a long capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing mass information for each eluted peak. This combination allows for the confident identification of small amounts of volatile impurities, such as residual solvents from the synthesis.

X-Ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers detailed insights into its conformation and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

To elucidate the absolute stereochemistry and conformational properties of this compound, a single crystal of high quality would be required. The process involves growing a suitable crystal, mounting it on a diffractometer, and irradiating it with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would yield precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. For instance, it would definitively establish the spatial orientation of the isopropoxy group relative to the pyridine ring and the conformation of the isopropoxy group itself. If the molecule crystallizes in a chiral space group, the analysis can also determine its absolute configuration.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C9H14N2O
Formula Weight 166.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4

Co-crystallization and Polymorphism Studies for Solid-State Form Research

The study of solid-state forms is critical in pharmaceutical and materials science. Polymorphism refers to the ability of a compound to exist in more than one crystal structure, which can lead to different physical properties. Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid with potentially improved properties.

Research into the solid-state forms of this compound would involve systematic screening for different polymorphs by varying crystallization conditions such as solvent, temperature, and cooling rate. Each new crystalline form would be characterized by X-ray powder diffraction (XRPD) and, if possible, by single-crystal X-ray diffraction to determine its unique crystal structure.

Table 2: Compound Names Mentioned in this Article

Compound Name

Emerging Research Directions and Future Perspectives for 6 Isopropoxy 5 Methylpyridin 3 Amine

Integration into Novel Catalytic Systems and Methodologies

The unique structural features of 6-Isopropoxy-5-methylpyridin-3-amine, namely the electron-donating isopropoxy and methyl groups, combined with the nucleophilic amino group on the pyridine (B92270) ring, make it an intriguing candidate for applications in catalysis. The nitrogen atom of the pyridine ring and the exocyclic amine can act as bidentate ligands for metal centers, forming stable complexes that could exhibit catalytic activity.

Future research is anticipated to explore the use of this compound as a ligand in transition-metal catalysis. The steric hindrance provided by the isopropoxy group could influence the selectivity of catalytic reactions, such as cross-coupling, hydrogenation, and polymerization. Moreover, the amine functionality offers a site for modification, allowing for the synthesis of a library of chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

The basicity of the pyridine nitrogen and the amino group also suggests potential applications in organocatalysis. These basic sites could be exploited in reactions that require proton abstraction or hydrogen bonding interactions to facilitate bond formation.

Potential as a Precursor in Advanced Materials Science Applications

The functional groups present in this compound provide multiple avenues for its incorporation into advanced materials.

Polymer Chemistry: The primary amine group is a versatile functional handle for polymerization reactions. It can readily undergo reactions such as amidation and imination to be incorporated into the backbone of polymers like polyamides and polyimines. The resulting polymers, containing the pyridine moiety, could exhibit interesting properties such as thermal stability, altered solubility, and the ability to coordinate with metals, leading to applications in areas like specialty plastics, membranes for gas separation, or as coatings with specific adhesive or electronic properties.

Supramolecular Assemblies: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions makes this compound a promising building block for the construction of supramolecular assemblies. These ordered, non-covalently linked structures are at the forefront of materials science, with potential applications in drug delivery, sensing, and the development of "smart" materials that respond to external stimuli. The isopropoxy and methyl groups can be used to tune the solubility and packing of these assemblies.

Opportunities in Photo- and Electro-Chemical Research

The electrochemical behavior of amine compounds has been a subject of extensive research. The oxidation of amines can lead to the formation of reactive intermediates that can be utilized in organic synthesis. The electrochemical oxidation of this compound could be explored as a green and efficient method for synthesizing new molecules. The presence of the electron-rich pyridine ring is expected to influence the oxidation potential of the amine group. Studies on the electrochemical properties of related amine-containing compounds have paved the way for understanding the mechanistic aspects of their oxidation. mdpi.com

In the realm of photochemistry, pyridine derivatives can exhibit interesting photophysical properties. While specific research on this compound is nascent, related aminopyridines have been investigated. Future work could involve studying the fluorescence and phosphorescence properties of this compound and its derivatives, which could lead to applications in organic light-emitting diodes (OLEDs), chemical sensors, and photoredox catalysis. The photolysis of related azidopyridines has been shown to result in ring expansion, suggesting that derivatization of the amine group to an azide (B81097) could open up novel photochemical transformations. researchgate.net

Future Directions in Advanced Theoretical Chemistry and In Silico Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, theoretical studies can provide valuable insights into its potential applications.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the molecular structure, electronic properties (such as HOMO and LUMO energies), and vibrational frequencies of the molecule. nih.gov These calculations can help in understanding its reactivity, stability, and spectroscopic characteristics. For instance, the calculated molecular electrostatic potential (MEP) can identify the most likely sites for electrophilic and nucleophilic attack.

In Silico Design of Functional Molecules: Building on the foundational data from quantum chemical calculations, in silico methods can be used to design new molecules based on the this compound scaffold. mdpi.commdpi.com For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of its derivatives with their performance in catalytic or materials science applications. mdpi.com This computational pre-screening can significantly reduce the experimental effort required to identify promising candidates for specific functions. Molecular docking studies could also be performed to predict the binding interactions of its metal complexes with biological targets or substrates. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-isopropoxy-5-methylpyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves multi-step reactions, such as introducing the isopropoxy group via alkylation of a pyridine precursor followed by amination. For example, refluxing 5-methylpyridin-3-amine with isopropyl bromide in ethanol under basic conditions (e.g., K₂CO₃) can yield the isopropoxy derivative. Optimization includes controlling reaction temperature (70–90°C) and using catalysts like Pd(OAc)₂ for Buchwald-Hartwig amination to improve yields .

Q. How can the purity and structure of this compound be verified?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% recommended for research).
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~1.2 ppm for isopropyl CH₃ groups).
  • X-ray crystallography : For definitive structural confirmation; SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. What solvents and storage conditions are suitable for this compound?

  • Methodological Answer : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution, while aqueous solubility may require pH adjustment (e.g., HCl for protonation of the amine group) .

Advanced Research Questions

Q. How do electronic effects of substituents (isopropoxy, methyl) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methyl group at position 5 acts as an electron-donating group, stabilizing intermediates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). The isopropoxy group at position 6 may sterically hinder ortho positions, directing reactivity to para positions. Computational studies (DFT) can predict regioselectivity .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer : Cross-validate with:

  • 2D NMR (COSY, HSQC) : To assign coupling patterns and eliminate artifacts.
  • Mass spectrometry (HRMS) : Confirm molecular ion consistency.
  • Alternative synthesis routes : Reproduce the compound via divergent pathways to rule out side products .

Q. What strategies are effective for enhancing the compound’s stability under biological assay conditions?

  • Methodological Answer :

  • Prodrug design : Mask the amine group with a protecting moiety (e.g., Boc) to reduce metabolic degradation.
  • Formulation optimization : Use liposomal encapsulation or cyclodextrin complexes to improve aqueous stability .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in medicinal chemistry?

  • Methodological Answer :

  • Analog synthesis : Vary substituents (e.g., replace isopropoxy with methoxy or trifluoromethyl) and test bioactivity.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
  • Molecular docking : Align with X-ray or cryo-EM structures of target proteins to predict binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.